molecular formula C18H26ClN3O B1457688 Chloroquine N-oxide CAS No. 68121-48-2

Chloroquine N-oxide

Cat. No. B1457688
CAS RN: 68121-48-2
M. Wt: 335.9 g/mol
InChI Key: HPVLZIVCPLRCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroquine N-oxide is a major oxidative degradation product of Chloroquine . Chloroquine has been used for over seven decades to treat malaria and some autoimmune diseases, such as lupus erythematosus and rheumatoid arthritis .


Synthesis Analysis

The structure of Chloroquine N-oxide was confirmed using UV, FT-IR, (1)H NMR, (13)C NMR, 2D NMR (HSQC) and mass spectral data . An efficient and simple synthetic approach was developed for the synthesis of Chloroquine N-oxide .


Molecular Structure Analysis

The structure of Chloroquine N-oxide was elucidated using UV, FT-IR, (1)H NMR, (13)C NMR, 2D NMR (HSQC) and mass spectral data . It was confirmed that the N-oxide was formed at the tertiary amine nitrogen instead of the pyridine nitrogen .


Chemical Reactions Analysis

Chloroquine was subjected to oxidative stress conditions and the degradation profile was studied . The oxidative stress condition of Chloroquine furnished one major degradation product along with other minor degradation products .

Scientific Research Applications

Antiviral Research

Chloroquine has gained attention for its potential benefit in the treatment of patients infected by novel viruses like SARS-CoV-2. Its role in antiviral research extends beyond malaria treatment, suggesting broader applications in the field of viral infections (Touret & de Lamballerie, 2020).

Cancer Therapy

Research has shown the potential of chloroquine in cancer therapy. For instance, graphene oxide-chloroquine nanoconjugates have demonstrated effectiveness in inducing necroptotic cell death in cancer cells through autophagy modulation, suggesting a promising avenue for cancer treatment (Arya et al., 2018).

Biochemical Properties

Chloroquine's biochemical properties, including the induction of nitric oxide synthesis in various cell types, reveal its potential in managing different health conditions. This includes its use in neurological disorders and as an adjuvant in cancer therapies (Ghigo et al., 1998).

Nanotechnology in Drug Delivery

The development of biodegradable albumin-bound indolone-N-oxide nanoparticles, which enhance the solubility and efficacy of chloroquine-related compounds, represents a significant advancement in drug delivery systems for malaria and potentially other diseases (Ibrahim et al., 2014).

Environmental Applications

Chloroquine N-oxide's properties are also being explored in environmental applications, such as the development of novel adsorbents for the removal of pharmaceutical waste, including chloroquine metabolites, from the environment (Dada et al., 2021).

Neurological and Immunological Research

Studies on chloroquine have also explored its effects on the central nervous system, such as its involvement in anticonvulsant effects and the modulation of nitric oxide synthesis in neurological conditions (Abkhoo, 2017).

Future Directions

There is growing interest in Chloroquine as a therapeutic alternative in the treatment of various diseases . Ongoing clinical trials are testing these drugs in non-neoplastic and neoplastic diseases . The future directions of Chloroquine N-oxide specifically are not mentioned in the search results.

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVLZIVCPLRCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315781
Record name Chloroquine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroquine N-oxide

CAS RN

68121-48-2
Record name Chloroquine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68121-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroquine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroquine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROQUINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3324Q70T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroquine N-oxide
Reactant of Route 2
Chloroquine N-oxide
Reactant of Route 3
Reactant of Route 3
Chloroquine N-oxide
Reactant of Route 4
Reactant of Route 4
Chloroquine N-oxide
Reactant of Route 5
Chloroquine N-oxide
Reactant of Route 6
Chloroquine N-oxide

Citations

For This Compound
43
Citations
S Doddaga, R Peddakonda - Journal of pharmaceutical and biomedical …, 2013 - Elsevier
… Subsequently, an efficient and simple synthetic approach was developed for the synthesis of chloroquine-N-oxide using a work-up procedure that does not require chromatography …
Number of citations: 26 www.sciencedirect.com
LC Assis, AA de Castro, JPA de Jesus… - Scientific Reports, 2021 - nature.com
A new and more aggressive strain of coronavirus, known as SARS-CoV-2, which is highly contagious, has rapidly spread across the planet within a short period of time. Due to its high …
Number of citations: 16 www.nature.com
EE Essien, EI Ette, WOA Thomas… - European journal of drug …, 1989 - Springer
Twenty-one healthy Nigerian volunteers distributed into four groups participated in a study to determine the significance of chloroquine disposition in chloroquine-induced pruritus. It …
Number of citations: 16 link.springer.com
C Köppel, J Tenczer, K Ibe - Arzneimittel-forschung, 1987 - europepmc.org
… Besides the new metabolites, an artifact generated from chloroquine-N-oxide could be characterized by gas chromatography/mass spectrometry. However, the formation of a further …
Number of citations: 16 europepmc.org
LB Casabianca, CM Faller… - The Journal of Physical …, 2006 - ACS Publications
Chemical shift calculations are carried out for the quinoline carbons in 1,8-bis(2-isopropyl-4-quinolyl)naphthalene, 2-isopropylquinoline, amodiaquine, chloroquine, and quinine and the …
Number of citations: 13 pubs.acs.org
EI Ette, EE Essien, VO Marquis… - … de Pharmacodynamie et …, 1981 - europepmc.org
… Using the isolate rectus abdominis muscle preparation of the toad (Bufo regularis) the pharmacological actions of chloroquine, chloroquine-N-oxide and chloroquine N-di-oxide were …
Number of citations: 4 europepmc.org
RK Verbeeck, HE Junginger, KK Midha… - Journal of …, 2005 - Elsevier
… Additional metabolites, such as chloroquine N-oxide and chloroquine di-N-oxide have been detected in plasma and/or urine. In vitro studies on human liver microsomes have identified …
Number of citations: 78 www.sciencedirect.com
F Dong, J Li, Q Lin, D Wang, C Li, Y Shen… - Chemical Engineering …, 2022 - Elsevier
Chloroquine (CLQ) is required to manufacture on a larger scale to combat COVID-19. The wastewater containing CLQ will be discharged into the natural water, which was resistant to …
Number of citations: 15 www.sciencedirect.com
AS Coelho, CEP Chagas, RM de Pádua… - … of Pharmaceutical and …, 2017 - Elsevier
Malaria is the most common parasitic disease in humans. It is estimated that 3 billion people live under the risk of contracting this disease in the world. Chloroquine (CQ) is the drug of …
Number of citations: 34 www.sciencedirect.com
GT Balogh, B Decsi, R Krammer, B Kenéz, F Ender… - Metabolites, 2022 - mdpi.com
… -chloroquine (DCQ), M2: based on previous in vitro microsomal and in vivo studies, the mono-oxidation metabolite can probably be identified as a derivative of chloroquine N-oxide. …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.